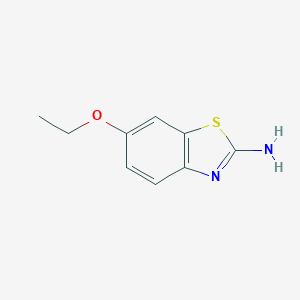

2-Amino-6-ethoxybenzothiazole

説明

Significance of the Benzothiazole (B30560) Scaffold in Chemical and Biological Sciences

The benzothiazole scaffold, which consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in medicinal and chemical sciences. Current time information in Jakarta, ID.researchgate.netmdpi.comacs.orgsciforum.net This bicyclic heterocyclic system is a cornerstone for the development of numerous compounds with a vast spectrum of biological activities. Current time information in Jakarta, ID.mdpi.comacs.org The structural rigidity and the presence of nitrogen and sulfur heteroatoms allow for diverse chemical modifications, making it a versatile core for drug design. researchgate.netoakwoodchemical.com

The significance of the benzothiazole ring is underscored by its presence in a variety of biologically active molecules, both natural and synthetic. researchgate.net Research has consistently shown that derivatives of this scaffold exhibit a wide range of pharmacological properties. Current time information in Jakarta, ID.mdpi.comresearchgate.net The ability to introduce substituents at various positions, particularly at the C-2 and C-6 positions, has been shown to modulate and enhance these biological effects. researchgate.netfluorochem.co.uk

Table 1: Reported Biological Activities of the Benzothiazole Scaffold

| Biological Activity | Reference(s) |

| Antitumour / Anticancer | Current time information in Jakarta, ID.researchgate.netmdpi.comacs.orgresearchgate.netacs.org |

| Antimicrobial / Antibacterial | Current time information in Jakarta, ID.researchgate.netacs.orgresearchgate.netlookchem.comorgsyn.org |

| Antifungal | acs.orglookchem.comnih.gov |

| Antiviral | Current time information in Jakarta, ID.researchgate.netresearchgate.net |

| Antidiabetic | Current time information in Jakarta, ID.researchgate.netmdpi.comfluorochem.co.uk |

| Anti-inflammatory | Current time information in Jakarta, ID.researchgate.netmdpi.comfluorochem.co.uknih.gov |

| Anticonvulsant | Current time information in Jakarta, ID.mdpi.comfluorochem.co.uk |

| Antioxidant | Current time information in Jakarta, ID.mdpi.com |

| Antitubercular | Current time information in Jakarta, ID.mdpi.com |

| Antimalarial | Current time information in Jakarta, ID.mdpi.com |

| Neuroprotective | mdpi.comfluorochem.co.uk |

| Analgesic | Current time information in Jakarta, ID.mdpi.comnih.gov |

The benzothiazole nucleus is a key component in clinically used drugs, such as Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS). oakwoodchemical.comacs.org Its derivatives are also investigated as amyloid imaging agents in the study of Alzheimer's disease. mdpi.com This broad utility solidifies the benzothiazole scaffold as a fundamental and highly valued structure in modern chemical and biological research. acs.orgresearchgate.net

Historical Context of 2-Amino-6-ethoxybenzothiazole Research

While pinpointing the exact date of the first synthesis of this compound is challenging based on available literature, the historical context of its parent structure, 2-aminobenzothiazole (B30445), provides significant insight. Intensive study of 2-aminobenzothiazole derivatives began in the 1950s, highlighting them as privileged structures in medicinal chemistry. sciforum.net General methods for the synthesis of various 2-aminobenzothiazoles were being established during this period, indicating a growing interest in this class of compounds for various applications, including as potential pharmaceuticals. sciforum.net

Research on structurally similar compounds, such as derivatives of 2-Amino-6-methoxybenzothiazole, was being published as early as 1949. acs.org The development of synthetic methods for related molecules like 2-Amino-6-methylbenzothiazole also has a documented history in established chemical literature. The existence of a specific CAS Registry Number (94-45-1) for this compound further attests to its establishment as a distinct chemical entity for research and commercial purposes. Over the decades, it has transitioned from a novel synthetic target to a readily available and widely used starting material in academic and industrial laboratories.

Overview of Research Utility of this compound

This compound is a highly versatile compound primarily utilized as a key intermediate and building block in organic synthesis. Its chemical structure, featuring a reactive amino group and an ethoxy substituent, makes it a valuable precursor for creating more complex molecules with specific functionalities.

One of the most common applications of this compound is in the synthesis of Schiff bases. mdpi.comsciforum.net These are formed through the condensation reaction of its primary amino group with various aldehydes and ketones. The resulting Schiff bases and their subsequent metal complexes have been extensively studied for their biological activities. mdpi.com

Furthermore, this compound serves as a foundational molecule for developing a range of derivatives with potential therapeutic applications. nih.gov Its derivatives have been investigated for their antimicrobial, antifungal, antioxidant, and antitumor properties. lookchem.com The compound is also used in the development of materials with specific properties, such as dyes and liquid crystals. sciforum.net

Table 2: Research Applications of this compound

| Application Area | Specific Use | Reference(s) |

| Pharmaceutical Development | Synthesis of Schiff bases and their metal complexes | mdpi.comsciforum.net |

| Building block for potential anticancer agents | acs.org | |

| Precursor for compounds with neuroprotective properties | ||

| Synthesis of derivatives with antimicrobial and antifungal activity | lookchem.com | |

| Development of potential analgesic and anti-inflammatory agents | nih.gov | |

| Material Science | Synthesis of azo dyes | |

| Development of liquid crystals | sciforum.net | |

| Agrochemicals | Used in the formulation of pesticides and herbicides | |

| Analytical Chemistry | Employed as a reagent in analytical methods |

The compound's utility extends to the synthesis of 4-thiazolidinone (B1220212) derivatives, which have shown promising antimicrobial activity. lookchem.com It is also a key starting material for creating lanthanide complexes with potential antitumor and antioxidant effects. Through various chemical reactions, including alkylation and condensation, researchers can modify the this compound structure to explore structure-activity relationships and develop new molecules for a wide range of scientific applications.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYJWFGMEBETBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024481 | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-6-ethoxybenzothiazole is an off-white powder. (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

94-45-1 | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino-6-ethoxybenzothiazole, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28731 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6-ethoxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethoxybenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINO-6-ETHOXYBENZOTHIAZOLE, 2- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D621HZ191D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

322 to 325 °F (NTP, 1992) | |

| Record name | 2-AMINO-6-ETHOXYBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19772 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for 2-Aminobenzothiazoles

The synthesis of the 2-aminobenzothiazole (B30445) scaffold can be achieved through several established methods. A prevalent approach involves the reaction of an appropriately substituted arylamine with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH4SCN), in the presence of bromine and acetic acid. scholarsresearchlibrary.comisuct.ruacs.org This reaction proceeds through the formation of a phenylthiourea (B91264) intermediate, which then undergoes oxidative cyclization to yield the 2-aminobenzothiazole ring system. isuct.ruresearchgate.net

Another notable method is the reaction of an arylthiourea with bromine in a solvent like chloroform, which also leads to the formation of the benzothiazole (B30560) ring through oxidative ring closure. scholarsresearchlibrary.com Additionally, copper- and palladium-catalyzed intramolecular C–S bond formation reactions have been developed as efficient methods for synthesizing 2-aminobenzothiazoles. isuct.ru The choice of synthetic route often depends on the desired substitution pattern on the benzene (B151609) ring and the availability of starting materials.

Specific Synthesis of 2-Amino-6-ethoxybenzothiazole and its Precursors

The specific synthesis of this compound typically starts from p-phenetidine (B124905) (4-ethoxyaniline). chemicalbook.com One common method involves the reaction of p-phenetidine with potassium thiocyanate. chemicalbook.com A key precursor that can be formed in this process is 1-(4-ethoxyphenyl)thiourea. The subsequent cyclization of this intermediate, often facilitated by an oxidizing agent like bromine, yields this compound. scholarsresearchlibrary.com

An alternative precursor is 2-amino-6-hydroxybenzothiazole, which can be etherified to introduce the ethoxy group. This approach allows for the late-stage introduction of the ethoxy substituent.

| Precursor | Reagents | Product |

| p-Phenetidine | Potassium thiocyanate, Bromine | This compound |

| 1-(4-ethoxyphenyl)thiourea | Bromine | This compound |

| 2-amino-6-hydroxybenzothiazole | Ethyl bromide | This compound |

Derivatization and Functionalization Reactions

The amino group at the 2-position and the benzothiazole ring system of this compound are reactive sites that allow for a variety of chemical modifications. chemimpex.comnih.gov These reactions are crucial for creating a diverse range of derivatives with tailored properties.

The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which contain an azomethine (-C=N-) group. sciforum.netrjpbcs.comnih.gov This reaction is typically carried out by refluxing equimolar amounts of this compound and the carbonyl compound in a suitable solvent like ethanol (B145695). sciforum.netbepls.com For instance, it has been reacted with 4-hydroxybenzaldehyde (B117250), 2-thiophenecarboxaldehyde, 3-formylchromone, and 3-(2-Furyl)acrolein to yield the corresponding Schiff bases. sciforum.netrjpbcs.combepls.commdpi.com

The formation of the Schiff base is confirmed by the appearance of a characteristic infrared absorption band for the C=N bond and the disappearance of the N-H stretching vibrations of the primary amine. nih.gov These Schiff bases serve as important ligands for the synthesis of metal complexes. rjpbcs.com

Table of Schiff Base Formation Reactions

| Aldehyde/Ketone | Resulting Schiff Base |

|---|---|

| 4-Hydroxybenzaldehyde | 6-Ethoxy-2-(4-hydroxybenzylidenamino)benzothiazole sciforum.net |

| 2-Thiophenecarboxaldehyde | AEBTC (from 2-Thiophenecarboxaldehyde and this compound) bepls.com |

| 3-Formylchromone | 3-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4H-chromen-4-one (EBTFC) rjpbcs.com |

| 3-(2-Furyl)acrolein | (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine mdpi.comnih.gov |

| Isatin (B1672199) | 3-[(6-Ethoxy-1,3-benzothiazol-2-yl)imino]-1,3-dihydro-2H-indol-2-one nih.govroyalsocietypublishing.org |

The Schiff bases derived from this compound are excellent ligands for the formation of metal complexes. rjpbcs.combepls.com The nitrogen atom of the azomethine group and the nitrogen and sometimes the sulfur atom of the benzothiazole ring can coordinate with various metal ions, including transition metals and lanthanides. rjpbcs.combepls.commdpi.com

For example, the Schiff base derived from 2-thiophenecarboxaldehyde and this compound (AEBTC) forms octahedral complexes with Ni(II), Cu(II), and Zn(II). bepls.com Similarly, the Schiff base from 3-formylchromone (EBTFC) forms octahedral complexes with Ni(II). rjpbcs.com Lanthanide complexes with Schiff bases derived from 3-(2-Furyl)acrolein have also been synthesized, where the ligand coordinates to the metal ion in a bidentate fashion through the imine nitrogen and the thiazole (B1198619) sulfur atom. mdpi.comnih.gov The synthesis of these complexes is typically achieved by refluxing the Schiff base ligand with a metal salt in an appropriate solvent. bepls.com

The reactivity of this compound allows for its incorporation into larger, more complex heterocyclic systems. researchgate.net This is often achieved by reacting the amino group with bifunctional reagents to construct new rings. For instance, new derivatives have been synthesized by introducing pyridylidene or furylidene radicals on the amine. researchgate.net

The amino group can also be a starting point for building fused heterocyclic systems. For example, the reaction of 2-aminobenzothiazoles with reagents containing two electrophilic centers can lead to the formation of fused ring systems. rsc.org

The primary aromatic amine group of this compound can be readily diazotized and coupled with various aromatic compounds to produce azo dyes. researchgate.net The diazotization is typically carried out by treating the amine with sodium nitrite (B80452) in an acidic medium, such as hydrochloric acid, at low temperatures. researchgate.netgoogle.com The resulting diazonium salt is then reacted with a coupling component, such as a phenol (B47542) or an aromatic amine, to form the azo dye. researchgate.netgoogle.com

For example, a new azo dye has been synthesized by coupling the diazonium salt of this compound with 4-Chloro-3,5-dimethylphenol. researchgate.net Another example involves coupling with the sodium salt of N-ethyl N-(2'-p-sulphophenoxy ethyl)m-toluidine to create water-soluble acid azo dyes. google.com The color of these dyes depends on the extended conjugation of the resulting molecule. researchgate.net

Other Synthetic Modifications and Analogues

The exocyclic amino group of this compound serves as a versatile handle for a variety of synthetic modifications, leading to a diverse range of analogues. These modifications primarily involve reactions such as condensation to form Schiff bases, diazotization to create azo dyes, and subsequent cyclization reactions to build more complex heterocyclic systems.

Formation of Schiff Bases (Azomethines)

A prominent route for derivatization is the condensation reaction between the primary amino group of this compound and various carbonyl compounds, typically aldehydes, to form Schiff bases (imines or azomethines). This reaction is usually catalyzed by acid and involves the removal of a water molecule. mdpi.comsciforum.netnih.gov

Reaction with Aromatic Aldehydes: A homologous series of 6-ethoxy-2-(4-alkanoyloxybenzylidenamino)benzothiazoles has been synthesized. The initial step involves the refluxing of this compound with 4-hydroxybenzaldehyde in absolute ethanol with a catalytic amount of acetic acid. sciforum.net The resulting Schiff base, containing a phenolic hydroxyl group, can be further esterified. sciforum.net Similarly, condensation with 5-nitrosalicylaldehyde in hot methanol (B129727) yields the Schiff base 2-((E)-(6-ethoxybenzo[d]thiazol-2-ylimino)methyl)-4-nitrophenol. doi.org

Reaction with Heterocyclic Aldehydes: The thermal condensation with 3-(2-Furyl)acrolein in ethanol produces (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine. mdpi.comnih.gov This reaction highlights the ability to introduce other heterocyclic moieties.

Reaction with Ketones: Schiff bases can also be formed from ketones. For instance, refluxing this compound with isatin or 5-chloroisatin (B99725) in ethanol leads to the formation of 3-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]-1,3-dihydro-2H-indol-2-one and 5-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)imino]-1,3-dihydro-2H-indol-2-one, respectively. nih.govroyalsocietypublishing.org

Synthesis of Azo Dyes

The primary amino group of this compound can be converted into a diazonium salt, which is a key intermediate for the synthesis of azo dyes. This process involves diazotization followed by a coupling reaction with an electron-rich aromatic compound. rdd.edu.iqsci-hub.se

The synthesis is a two-step process:

Diazotization: The amine is treated with a source of nitrous acid, typically sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the corresponding diazonium salt. sci-hub.senih.gov

Azo Coupling: The diazonium salt, a weak electrophile, is then reacted with an activated coupling component, such as a phenol or an aromatic amine. The coupling partner undergoes electrophilic aromatic substitution to form the stable azo compound, characterized by the -N=N- linkage. rdd.edu.iqsci-hub.senih.gov

Examples include the synthesis of a new azo dye by coupling the diazonium salt of this compound with 4-Chloro-3,5-dimethylphenol. rdd.edu.iq Another example involves coupling with 4-hydroxycoumarin (B602359) to produce coumarin-based azo dyes. nih.gov

Synthesis of 4-Thiazolidinones

Further modifications of the synthesized Schiff bases can lead to other heterocyclic structures. For instance, Schiff bases derived from this compound can be used as precursors for the synthesis of 4-thiazolidinones. ajrconline.org This involves a cyclocondensation reaction of the imine with a compound containing a thiol group, such as thioglycolic acid. This reaction creates a new five-membered sulfur-containing heterocyclic ring. ajrconline.orgnih.gov

Formation of Metal Complexes

The Schiff bases and azo dyes derived from this compound often act as multidentate ligands capable of coordinating with various metal ions. The nitrogen of the azomethine group and the sulfur atom of the thiazole ring are common coordination sites. mdpi.comdoi.org

Lanthanide complexes with the general formula [LnL₂(NO₃)₃]·H₂O (where L is the Schiff base derived from 3-(2-Furyl)acrolein and Ln = Gd, Sm, Nd) have been synthesized. mdpi.comnih.gov

Transition metal complexes of Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) have been prepared using the Schiff base derived from 5-nitrosalicylaldehyde. doi.org

Reaction Mechanisms in Derivatization

The derivatization of this compound relies on well-established reaction mechanisms in organic chemistry, primarily involving the reactivity of its exocyclic primary amino group.

Schiff Base Formation: Nucleophilic Addition-Elimination

The formation of Schiff bases proceeds via a two-step nucleophilic addition-elimination mechanism, also known as condensation. nih.govroyalsocietypublishing.org

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the nitrogen atom of the 2-amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Formation of Carbinolamine: This attack results in the formation of a tetrahedral intermediate called a carbinolamine (or hemiaminal). This intermediate is typically unstable.

Dehydration: The carbinolamine is then protonated on the oxygen atom of the hydroxyl group, forming a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of a carbon-nitrogen double bond (C=N), yielding the final imine or Schiff base product. mdpi.com The removal of water drives the equilibrium towards the product. mdpi.com

Azo Dye Synthesis: Diazotization and Electrophilic Aromatic Substitution

The synthesis of azo dyes from this compound involves two key mechanistic stages. sci-hub.senih.gov

Diazotization: This stage transforms the primary amino group into a diazonium group (-N₂⁺). The reaction is carried out in a cold, acidic solution with sodium nitrite. Nitrous acid (HONO) is generated in situ from NaNO₂ and HCl. The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile. The amino group attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed. The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.

Azo Coupling: This is an electrophilic aromatic substitution reaction. The diazonium ion (Ar-N₂⁺) is a weak electrophile and will only react with highly activated aromatic rings, such as phenols, anilines, or other electron-rich systems (the coupling components). rdd.edu.iqsemanticscholar.org The diazonium ion attacks the electron-rich para-position (or ortho- if para- is blocked) of the coupling component. The reaction proceeds through a cationic intermediate (sigma complex), which then loses a proton to restore the aromaticity of the ring, resulting in the formation of the azo-linked product. nih.gov

Biological Activity Profiles

Antimicrobial Efficacy

Derivatives of 2-Amino-6-ethoxybenzothiazole have been extensively studied for their effectiveness against a wide spectrum of microbial pathogens.

Antibacterial Spectrum and Potency

The antibacterial potential of compounds derived from this compound has been a significant area of investigation. For instance, a novel Schiff base, (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine, was synthesized through the thermal condensation of 3-(2-Furyl)acrolein with this compound. mdpi.com This Schiff base and its lanthanide complexes were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Proteus vulgaris). mdpi.com The results indicated that a neodymium complex of the Schiff base exhibited notable antibacterial activity against both Gram-positive (inhibition zones of 18.07–20.80 mm) and Gram-negative (inhibition zones of 18.60–22.60 mm) bacteria. mdpi.com

Another study focused on new 4-thiazolidinone (B1220212) derivatives containing this compound. ajrconline.org While many of the synthesized compounds showed modest activity, one particular compound, 6h, demonstrated significant antibacterial activity specifically against Escherichia coli. ajrconline.org

Furthermore, the synthesis of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene (B151609) derivatives has been reported. researchgate.net These compounds, derived from the diazotization of this compound, were evaluated for their antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aureus, and Staphylococcus aureus. researchgate.net

The structure-activity relationship (SAR) studies of benzothiazole (B30560) derivatives have highlighted that the 2 and 6 positions are critical for antibacterial action against both Gram-positive and Gram-negative strains. bepls.com This underscores the importance of the 2-amino and 6-ethoxy groups in the parent compound.

A series of Schiff base metal complexes derived from 2-thiophenecarboxaldehyde and this compound also showed enhanced antibacterial activity compared to the parent ligand. bepls.com For example, a significant inhibition zone of 2.7 mm was observed against P. mirabilis. bepls.com

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative/Complex | Bacterial Strain | Activity/Inhibition Zone |

| Neodymium complex of (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | Staphylococcus aureus | 18.07–20.80 mm |

| Neodymium complex of (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | Bacillus subtilis | 18.07–20.80 mm |

| Neodymium complex of (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | Escherichia coli | 18.60–22.60 mm |

| Neodymium complex of (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine | Proteus vulgaris | 18.60–22.60 mm |

| 4-Thiazolidinone derivative (6h) | Escherichia coli | Significant |

| Schiff base metal complex | P. mirabilis | 2.7 mm |

Antifungal Spectrum and Potency

In addition to antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. The Schiff base (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine and its metal complexes were tested against the filamentous fungus Aspergillus fumigatus and the yeast species Candida albicans. mdpi.com

In a separate study, new 4-thiazolidinone derivatives were synthesized from this compound. ajrconline.org Several of these compounds, specifically 1, 2, 3, 5c, 5g, and 5h, showed potent antifungal activity against Candida albicans, comparable to the standard drug griseofulvin. ajrconline.org

Schiff base metal complexes of AEBTC (derived from 2-thiophenecarboxaldehyde and this compound) also exhibited significant antifungal activity. bepls.com Vanadium and Cobalt complexes were particularly effective against A. niger, with inhibition zones of 2.5 mm and 3.7 mm, respectively. bepls.com The vanadium complex also showed strong activity against C. albicans with a 3.5 mm inhibition zone. bepls.com

Table 2: Antifungal Activity of this compound Derivatives

| Derivative/Complex | Fungal Strain | Activity/Inhibition Zone |

| 4-Thiazolidinone derivatives (1, 2, 3, 5c, 5g, 5h) | Candida albicans | Potent (comparable to griseofulvin) |

| Vanadium complex of AEBTC | A. niger | 2.5 mm |

| Cobalt complex of AEBTC | A. niger | 3.7 mm |

| Vanadium complex of AEBTC | C. albicans | 3.5 mm |

Antimycobacterial Activity

Research has also explored the potential of this compound derivatives against mycobacteria. One study reported that two specific analogues of this compound displayed promising antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. lookchem.com This was considered notable as it was only half the potency of the standard drug pyrazinamide (B1679903) (6.25 μg/mL). lookchem.com

Anticancer and Antitumor Properties

The benzothiazole scaffold, particularly when substituted at the 2 and 6 positions, is a recognized pharmacophore in the development of anticancer agents. bepls.comrjptonline.org Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

A new Schiff base, (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine, generated from this compound, and its lanthanide complexes were screened for their antitumor properties and showed promising effects. nih.govdntb.gov.ua

Structure-activity relationship studies have indicated that substitutions at the 6-position of the benzothiazole ring, such as with an ethoxy group, can enhance anticancer potency. rjptonline.org This suggests that the inherent structure of this compound is favorable for designing new anticancer compounds.

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. bepls.com Proton transfer compounds formed between this compound (EtOabt) and 5-sulfosalicylic acid, along with their Cu(II) complexes, have been synthesized and pharmacologically evaluated. wpunj.edu These compounds, including the parent EtOabt, demonstrated significant anti-inflammatory and analgesic activities in animal models. wpunj.edu

The benzothiazole nucleus is present in a wide array of therapeutically interesting drugs with anti-inflammatory properties. bepls.com The synthesis of various benzothiazole derivatives is of considerable interest due to their importance in pharmaceutical applications. iosrjournals.org

Antioxidant Capacity

The antioxidant potential of compounds derived from this compound has been explored through various assays. A Schiff base synthesized from 3-(2-Furyl)acrolein and this compound was evaluated for its total antioxidant capacity using the phosphomolybdate complex method. mdpi.com However, a separate study using the DPPH radical scavenging assay found that this particular Schiff base had very poor antioxidant activity, with an IC50 value of 478.52 ± 13.84 μg mL−1. rsc.org

In contrast, Schiff base metal complexes derived from 2-thiophenecarboxaldehyde and this compound were found to act as radical scavengers, indicating their potential to resist oxidative challenges. bepls.com

Neurological and Central Nervous System Activities

The benzothiazole nucleus is a core component in various compounds with demonstrated effects on the central nervous system. bepls.com Derivatives of this structure have been investigated for a range of neurological applications, including neuroprotection and the management of seizure disorders. bepls.comresearchgate.net

Neuroprotective Potential

This compound and its related structures have shown notable potential as neuroprotective agents. The parent compound is recognized as a neuroprotective agent in various animal models of brain disease. mdpi.com Its derivatives are considered promising candidates for the treatment of neurodegenerative disorders. nih.gov For instance, the structurally related compound Riluzole (2-amino-6-trifluoromethoxy benzothiazole) is utilized for its neuroprotective effects. nih.gov

Research has explored the synthesis of various derivatives to enhance these neuroprotective properties. Studies involving molecular docking have indicated that this compound (AEB) is a suitable compound for targeting proteins involved in ischemic brain damage, suggesting its potential utility in managing such conditions. colab.ws Furthermore, derivatives of the related 2-amino-6-(trifluoromethoxy)benzothiazole have been shown to possess direct ROS (Reactive Oxygen Species) scavenging activity, which contributes to their ability to attenuate neuronal injury in vitro. researchgate.net

Anticonvulsant Activity

The benzothiazole scaffold is a key feature in compounds exhibiting anticonvulsant properties. bepls.comresearchgate.netresearchgate.net Derivatives of 2-aminobenzothiazole (B30445) have been a focus of research for developing new antiepileptic agents. researchgate.net

Studies on 2-amino-6-trifluoromethoxy benzothiazole, a compound structurally similar to this compound, have demonstrated a broad spectrum of anticonvulsant action. It has been shown to be effective against convulsions induced by maximal electroshock (MES), inhibitors of gamma-aminobutyric acid (GABA) synthesis, and ouabain (B1677812) in rodent models. nih.gov The compound also prevented seizures induced by sound in DBA/2 mice, postural seizures in El mice, and photic stimulation in the baboon, Papio papio. nih.gov This activity is thought to be linked to its ability to antagonize excitatory amino acid neurotransmission. nih.govnih.gov Research has also shown that substituents at the 6-position of the benzothiazole ring, such as alkyl or polyfluoroalkoxy groups, can confer potent anticonvulsant activity. researchgate.net

The following table summarizes the anticonvulsant efficacy of the related compound 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) in various animal models.

| Seizure Model | Animal Model | Effective Dose (ED50) |

| L-glutamate-induced seizures | Rodent | 8.5 mg/kg, i.p. |

| Kainate-induced seizures | Rodent | 9.25 mg/kg, i.p. |

| Harmaline-induced tremors | Rodent | 2.5 mg/kg, i.p. |

| Sound stimuli-induced seizures | DBA/2 mice | 0.66 - 4.1 mg/kg, i.p. |

| Postural seizures | El mice | 7.5 mg/kg, i.p. |

| Photic stimulation-induced seizures | Papio papio (baboon) | 4 and 8 mg/kg, i.v. |

| Data sourced from a study on 2-Amino-6-trifluoromethoxy benzothiazole. nih.gov |

Influence on Physical Work Capacity (Actoprotective Effects)

Actoprotectors are substances that enhance physical work capacity and resistance to fatigue. Research has identified this compound derivatives as possessing significant actoprotective effects. researchgate.net

In studies using mice, newly synthesized derivatives of this compound were tested for their influence on physical work capacity. researchgate.net The introduction of a pyridylidene or furylidene radical on the amine group was found to be important for creating effective compounds. researchgate.net These derivatives were reported to be either more effective than or comparable to well-known actoprotectors like metaprot and ladasten, with the advantage of being used at significantly lower doses. researchgate.netevitachem.com

Other Pharmacological Activities

Beyond its effects on the central nervous system, the this compound scaffold has been incorporated into molecules screened for a variety of other therapeutic applications.

Antiviral Activities

The benzothiazole nucleus is present in compounds that have been investigated for a range of therapeutic uses, including antiviral applications. bepls.comrjptonline.org Benzothiazole derivatives have been noted for their potential antiviral properties, forming a basis for the development of new antiviral agents. bepls.com

Antidiabetic Activities

Benzothiazole derivatives have been explored for their potential in managing diabetes. bepls.comresearchgate.netrjptonline.org Several studies have indicated that compounds containing this heterocyclic system can exhibit antidiabetic effects through various mechanisms. rjptonline.org

Research has shown that certain benzothiazole derivatives hold promise as inhibitors of enzymes such as α-amylase and glucosidase. rjptonline.org Other novel derivatives have been synthesized and tested for their ability to lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. rjptonline.org Additionally, some benzothiazole-containing compounds have been investigated as potential PPAR-γ (Peroxisome proliferator-activated receptor gamma) agonists, a mechanism of action for some established antidiabetic drugs. lookchem.comresearcher.life

Anthelmintic Activities

The benzothiazole scaffold, particularly derivatives of 2-aminobenzothiazole, has been a subject of interest in the search for new anthelmintic agents. Research has demonstrated that modifications at the 6-position of the benzothiazole ring, including the introduction of an ethoxy group, can influence the anthelmintic profile of these compounds.

Early acknowledgments of the biological potential of this compound noted its association with anthelmintic properties, among other activities. taylorandfrancis.comresearchgate.net Subsequent research has focused on synthesizing and evaluating a variety of derivatives to explore this potential systematically.

A study by Himaja et al. investigated a series of 2-amino-6-substituted benzothiazoles for their anthelmintic effects against the earthworm species Eudrilus eugeniae and Megascoplex konkanensis. researchgate.net In this study, the parent this compound was synthesized and tested. The anthelmintic activity was determined by recording the time taken for paralysis and the time taken for the death of the worms. Mebendazole was used as a standard reference drug. The findings indicated that the 6-ethoxy derivative demonstrated activity, although it was less potent than the standard drug. researchgate.net

Anthelmintic Activity of this compound

| Compound | Test Organism | Time for Paralysis (min) | Time for Death (min) |

|---|---|---|---|

| This compound | Eudrilus eugeniae | 63 | 118 |

| This compound | Megascoplex konkanensis | 69 | 124 |

| Mebendazole (Standard) | Eudrilus eugeniae | 28 | 62 |

| Mebendazole (Standard) | Megascoplex konkanensis | 33 | 69 |

Data sourced from Himaja et al. researchgate.net

Further research has explored more complex derivatives. For instance, studies on other benzothiazole derivatives have shown that incorporating moieties like oxadiazole can lead to potent anthelmintic activity. amazonaws.com One such investigation involved the synthesis of 6-[(5-(alkyl- or aralkylsulfanyl)- taylorandfrancis.comresearchgate.netamazonaws.com-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamates, which were evaluated against Paramphistomum sp.. amazonaws.com While this highlights a strategy for enhancing activity, specific data for the 6-ethoxy equivalent in this series is not detailed.

Another line of research focused on creating Schiff base derivatives. A new Schiff base was synthesized from this compound and 3-(2-Furyl)acrolein, and its lanthanide complexes were prepared. mdpi.com Although a range of biological activities for Schiff bases are often cited, specific anthelmintic testing data for this particular compound was not provided in the study. mdpi.com

The synthesis of 2-amino-4-bromo-6-ethoxy benzothiazole has also been reported as an intermediate in the preparation of other heterocyclic systems. tsijournals.com While the broader class of benzothiazoles is acknowledged for anthelmintic potential, the direct evaluation of this brominated derivative was not the focus of the study. tsijournals.com

The collective research indicates that while this compound itself possesses anthelmintic properties, it serves as a valuable scaffold for developing more potent anthelmintic agents through various chemical modifications.

Mechanistic Investigations of Biological Action

Enzyme Inhibition Studies

2-Amino-6-ethoxybenzothiazole and its derivatives have been the subject of numerous studies to evaluate their potential as enzyme inhibitors. These investigations have revealed inhibitory activity against a range of enzymes, including those from bacteria and humans.

Inhibition of Bacterial Enzymes

Derivatives of this compound have shown promise as inhibitors of essential bacterial enzymes, representing a potential avenue for the development of new antibacterial agents. A significant target for these compounds is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication and repair. nih.govhelsinki.fi Specifically, the GyrB subunit, which contains the ATP-binding site, is a key target. nih.gov

Research into 2-aminobenzothiazole-based DNA gyrase B inhibitors has demonstrated their activity against ESKAPE pathogens ( Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria known for their resistance to multiple antibiotics. nih.gov By targeting the ATPase activity of GyrB and the homologous ParE subunit of topoisomerase IV, these compounds can disrupt bacterial DNA topology, leading to cell death. nih.govnih.gov

Another potential bacterial enzyme target for benzothiazole (B30560) derivatives is Dihydrofolate Reductase (DHFR). researchgate.net DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of DHFR can thus halt bacterial growth. Docking studies have been performed to explore the interaction of 2-aminobenzothiazole (B30445) derivatives with the DHFR domain, suggesting a possible mechanism for their antibacterial effects. researchgate.net

Carbonic Anhydrase Inhibition

This compound and its derivatives are recognized as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. semanticscholar.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications.

Studies have focused on the inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). Derivatives of 2-aminobenzothiazole have demonstrated significant inhibitory effects on the esterase activity of these isoenzymes. researchgate.net For instance, proton transfer salts of 2-aminobenzothiazole derivatives have shown Ki values in the nanomolar range, indicating potent inhibition. researchgate.net The compound 6-ethoxybenzothiazole-2-sulfonamide has also been noted for its potent CA inhibitory activity. semanticscholar.org

Inhibition of Human Carbonic Anhydrase Isozymes by 2-Aminobenzothiazole Derivatives

| Compound | Target Isozyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| Proton Transfer Salt of 2-Aminobenzothiazole Derivative | hCA I (esterase activity) | 0.089 ± 0.008 µM - 0.149 ± 0.017 µM | researchgate.net |

| Proton Transfer Salt of 2-Aminobenzothiazole Derivative | hCA II (esterase activity) | 0.046 ± 0.008 µM - 0.085 ± 0.019 µM | researchgate.net |

| Butenoic acid derivatives of Benzothiazole | hCA I | 1.85 ± 0.58 nM - 5.04 ± 1.46 nM | researchgate.net |

| Butenoic acid derivatives of Benzothiazole | hCA II | 2.01 ± 0.52 nM - 2.94 ± 1.31 nM | researchgate.net |

Tyrosine Kinase Inhibition

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them an important target for anticancer drug development. Substituted benzothiazoles, including derivatives of this compound, have been investigated as tyrosine kinase inhibitors. nih.gov

One important target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. A derivative of this compound, specifically 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, has demonstrated significant inhibitory activity against EGFR. nih.gov Molecular docking studies suggest that the benzothiazole ring of this compound can occupy an allosteric pocket in the EGFR active site. nih.gov

Another tyrosine kinase target is c-kit, a receptor tyrosine kinase involved in the development of certain cancers. In silico molecular docking studies have been conducted on 3-ethyl-2-(2'-substituted imino-4'-oxo-thiazolidin-5'-ylidine-acetamido)-6-substituted benzothiazoles to evaluate their binding affinity to c-kit tyrosine kinase. amazonaws.com

Tyrosine Kinase Inhibition by this compound Derivatives

| Compound | Target Kinase | Activity (IC50) | Reference |

|---|---|---|---|

| 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide | EGFR | 2.80 ± 0.52 µM | nih.gov |

Nucleic Acid Interaction and Cleavage

Certain derivatives of this compound, particularly Schiff bases and their metal complexes, have been shown to interact with and cleave nucleic acids. researchgate.netdoi.org This activity is of interest for the development of potential anticancer and antimicrobial agents, as DNA is a primary target for many such drugs.

Studies on transition metal complexes of a Schiff base derived from this compound and 5-nitrosalicylaldehyde have demonstrated their ability to bind to calf thymus DNA (CT-DNA). researchgate.netdoi.org These binding interactions are thought to occur via an intercalative mode, where the compound inserts itself between the base pairs of the DNA double helix. researchgate.net

Furthermore, these metal complexes have been shown to promote the cleavage of plasmid DNA. researchgate.net This cleavage activity suggests that these compounds can induce damage to the genetic material of cells, which can lead to apoptosis or cell death. The efficiency of DNA cleavage was found to be dependent on the specific metal ion in the complex, with copper(II) complexes often showing the highest activity. researchgate.net

Receptor Binding and Modulation

Derivatives of this compound have been synthesized and evaluated for their ability to bind to and modulate the activity of specific cellular receptors. These interactions can have significant effects on neuronal signaling and other physiological processes.

A key area of investigation has been the interaction of benzothiazole-based ligands with dopamine (B1211576) receptors, specifically the D2 and D3 subtypes. nih.govfrontiersin.org These receptors are important targets for antipsychotic drugs. A series of 2-amino-6-alkoxybenzothiazole derivatives with piperazine (B1678402) moieties have been synthesized and shown to have high affinity for both human D2S and D3 receptors, acting as antagonists. nih.govfrontiersin.org

Binding Affinities of this compound Derivatives at Dopamine Receptors

| Compound | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| 2-Amino-6-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)benzothiazole | hD2S | 2.8 ± 0.8 nM | frontiersin.org |

| 2-Amino-6-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)benzothiazole | hD3 | 3.0 ± 1.6 nM | frontiersin.org |

| Deaminated analog of the above compound | hD2S | 3.2 ± 0.4 nM | frontiersin.org |

| Deaminated analog of the above compound | hD3 | 8.5 ± 2.2 nM | frontiersin.org |

In addition to dopamine receptors, there is evidence that derivatives of this compound may modulate the activity of other receptors, such as the transient receptor potential melastatin 8 (TRPM8), which is involved in cold sensation and pain. bepls.com

Cellular Pathway Modulation

The biological effects of this compound derivatives can also be attributed to their ability to modulate specific cellular signaling pathways. These pathways are complex networks of protein interactions that control various cellular processes.

One important pathway that has been shown to be affected is the PI3K/Akt signaling pathway. nih.govmdpi.com This pathway is crucial for cell growth, proliferation, and survival, and its overactivation is common in many cancers. A derivative of this compound has been shown to inhibit the PI3K/Akt axis, leading to the induction of apoptosis in cancer cells. nih.gov

Another potential mechanism of action involves the inhibition of the 5-lipoxygenase (5-LOX) enzyme pathway. derpharmachemica.com 5-LOX is involved in the synthesis of leukotrienes, which are inflammatory mediators. Inhibition of this pathway could explain some of the anti-inflammatory properties observed with certain benzothiazole derivatives. derpharmachemica.com

Furthermore, thiourea (B124793) derivatives of this compound have been found to exert anti-angiogenic effects in Ehrlich Ascites Tumor cells, suggesting a modulation of pathways involved in the formation of new blood vessels. doi.org

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Potency

Structure-activity relationship (SAR) studies have been instrumental in identifying the key structural components of 2-amino-6-ethoxybenzothiazole derivatives that are critical for their biological effects. The positions at C-2 and C-6 of the benzothiazole (B30560) core are frequently highlighted as pivotal for modulating activity. mdpi.com

The 2-amino group of the benzothiazole ring is a primary site for chemical modification to enhance biological potency. Its ability to be acylated or condensed with aldehydes to form Schiff bases makes it a versatile handle for introducing diverse chemical functionalities.

One common modification is the formation of Schiff bases by reacting the 2-amino group with various aldehydes. This has proven to be a successful strategy for developing potent anticancer and antimicrobial agents. For instance, a Schiff base derived from this compound and 3-(2-furyl)acrolein, namely (1E,2E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(furan-2-yl)prop-2-en-1-imine, and its metal complexes have demonstrated significant antimicrobial, antifungal, antioxidant, and antitumor properties. ijper.org Another study highlighted a series of Schiff's bases of substituted 2-aminobenzothiazoles, where a derivative with a methoxy-substituted benzaldehyde (B42025) showed excellent anticancer activity against the HeLa cell line, with an IC50 value significantly lower than the standard drug, Cisplatin. nih.gov

Acylation of the 2-amino group to form amides is another key strategy. A series of 2-chloro-N-(6-ethoxybenzothiazol-2-yl)acetamide derivatives were synthesized and evaluated for their cytotoxic activities. These compounds, when further reacted with various piperazine (B1678402) derivatives, showed activity against liver (HUH-7), breast (MCF-7), and colon (HCT-116) cancer cell lines. tandfonline.com The hybridization of the 2-aminobenzothiazole (B30445) scaffold with other pharmacophores, such as thiazolidinedione or cyanothiouracil, through linkages at the 2-amino position has also led to the development of potent VEGFR-2 inhibitors. alayen.edu.iqmdpi.com

Table 1: Impact of 2-Amino Group Modifications on Anticancer Activity

| Compound/Modification | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Aminobenzothiazole-Thiazolidinedione Hybrid (Compound 4a) | HCT-116 (Colon) | 5.61 µM | mdpi.com |

| HEPG-2 (Liver) | 7.92 µM | mdpi.com | |

| MCF-7 (Breast) | 3.84 µM | mdpi.com | |

| 2-Aminobenzothiazole-Thiazolidinedione Hybrid (Compound 4e) | MCF-7 (Breast) | 6.11 µM | mdpi.com |

| Schiff's Base with Methoxybenzaldehyde (Compound SP16) | HeLa (Cervical) | 2.517 µg/ml | nih.gov |

| Standard Drug (Cisplatin) | HeLa (Cervical) | 17.2 µg/ml | nih.gov |

The substituent at the 6-position of the benzothiazole ring plays a significant role in modulating the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity. The 6-ethoxy group is a common feature in many biologically active benzothiazole derivatives.

Studies have shown that electron-donating groups, such as the ethoxy or methoxy (B1213986) group at the C-6 position, can enhance the anthelmintic and anticancer activity of these compounds. researchgate.netacs.org For example, in a series of 2-arylaminobenzothiazole-arylpropenones, derivatives with a methoxy group at the 6-position showed potent cytotoxic activity against HeLa cells. acs.org The presence of an ethoxy group was also a key feature in a Schiff base showing strong antimicrobial and antitumor effects. ijper.org

Table 2: Influence of 6-Position Substituents on Biological Activity

| 6-Position Substituent | Derivative Class | Biological Activity | Observation | Reference |

|---|---|---|---|---|

| Ethoxy | Schiff Base | Antitumor, Antimicrobial | Potent activity observed | ijper.org |

| Methoxy | Phenylamino-based propenone | Anticancer (HeLa) | Potent cytotoxicity (IC₅₀ = 0.5 ± 0.02 µM) | acs.org |

| Nitro | Thiazolidinone | Antifungal (A. niger) | Potent inhibitory activity (MIC = 5 ppm) | nih.gov |

| Methyl | Thiazolidinone | Cytotoxicity (HCT-116) | High cytotoxicity (GI₅₀: 4.5µM) | tandfonline.com |

Modifications on the benzene (B151609) part of the benzothiazole ring, other than the 6-position, also have a profound impact on biological potency. The introduction of various substituents can alter the molecule's interaction with its biological target.

For example, in a series of halogen- and amidino-substituted benzothiazoles, it was found that imidazolyl benzothiazoles exhibited strong antiproliferative activity against several tumor cell lines. However, these compounds also showed toxicity towards normal cell lines. The position of substituents is crucial; for instance, shifting a substituent on an attached phenyl ring from the C4 position to the C2 position can lead to a significant decrease in cytotoxic activity. alayen.edu.iq

The introduction of halogens, such as fluorine and chlorine, into the benzothiazole ring has been shown to enhance antifungal activity. researchgate.net Specifically, the synthesis of Schiff bases from 6-bromo-4-fluoro-2-aminobenzothiazole resulted in compounds with notable antibacterial activity. researchgate.net This indicates that the electronic effects and steric bulk of substituents on the benzothiazole ring are key factors in determining the spectrum and potency of biological activity.

Influence of the 6-Ethoxy Group and its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been performed on 2-aminobenzothiazole derivatives to identify the key physicochemical and structural descriptors that govern their potency.

For a series of N-acetyl-2-aminobenzothiazole derivatives acting as phosphoinositide-3-kinase-α (PI3Kα) inhibitors, a QSAR study identified several important descriptors. These included:

Inertia moment-1-size: A descriptor related to the mass distribution and size of the molecule.

Kier chiv5 (path) index: A topological descriptor that encodes information about the degree of branching in the molecule.

Number of H-bond donors: The count of hydrogen bond donating groups in the molecule.

The statistical significance of the developed QSAR models, often indicated by a high correlation coefficient (r²) and predictive power (Q²), suggests their utility in predicting the activity of new, untested compounds and in guiding the design of more potent inhibitors.

Another QSAR study on novel cyano- and amidinobenzothiazole derivatives with antitumor activity indicated the importance of molecular polarizability and the specific distribution of pharmacophores on the molecular surface for their biological effect. For a set of amidino benzazoles, QSAR models for antiproliferative activity highlighted the significance of topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes of the substituents at position 6.

Table 3: Key Descriptors from QSAR Models for Benzothiazole Derivatives

| Biological Activity | Key Descriptors | Model Statistics | Reference |

|---|---|---|---|

| PI3Kα Inhibition | Inertia moment-1-size, Kier chiv5 (path) index, Number of H-bond donors | Good r², Q² > 0.7 | |

| Antitumor | Molecular polarizability, Pharmacophore distribution | - | |

| Antiproliferative | Topological and spatial distribution of atomic mass, Polarizability, van der Waals volumes | Good statistical quality | |

| Anticancer (Gastric) | Electronic properties (DFT-based) | r² = 0.950, CV. r² = 0.970 |

Pharmacophore Elucidation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific biological target and elicit a response.

For the N-acetyl-2-aminobenzothiazole class of PI3Kα inhibitors, a pharmacophore model was developed which revealed several crucial molecular features required for high-affinity binding. These features include:

Two hydrogen-bond acceptors: These are typically electronegative atoms (like oxygen or nitrogen) that can accept a hydrogen bond from the receptor.

One hydrogen-bond donor: A group (like an N-H or O-H) that can donate a hydrogen atom to form a hydrogen bond with the receptor.

Two hydrophobic aromatic rings: These non-polar regions of the molecule are important for engaging in hydrophobic interactions with the receptor's binding pocket.

This model provides a clear blueprint of the structural requirements for potent PI3Kα inhibition by this class of compounds. Similarly, a pharmacophore model for leucettine analogs, which are also based on a heterocyclic scaffold, identified four hydrogen bond acceptors and one hydrophobic aromatic ring as critical for Dyrk2 inhibitory activity. The identification of these pharmacophoric features is invaluable for the rational design of new, more potent, and selective inhibitors based on the this compound scaffold.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might interact with a biological target, typically a protein. This approach is instrumental in drug discovery and development. For 2-Amino-6-ethoxybenzothiazole, these studies have been pivotal in exploring its potential as a therapeutic agent. researchgate.net

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein, forming a stable complex. amazonaws.com This allows for the detailed study of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net For instance, in silico studies of this compound (AEB) have investigated its potential as a cerebral anti-ischemic agent by targeting the PDZ1 and PDZ2 domains of the Postsynaptic density protein 95 (PSD-95). researchgate.netcolab.ws

The process involves optimizing the three-dimensional structure of the ligand, often using Density Functional Theory (DFT), before docking it into the active site of the target protein. researchgate.net Software such as AUTODOCK Vina is commonly used for the docking procedure, while visualization tools like BIOVIA Discovery Studio help in analyzing the resulting ligand-protein interactions and identifying the specific amino acid residues involved in the binding. researchgate.net Studies on related benzothiazole (B30560) derivatives have shown specific interactions, such as hydrogen bonding with amino acid residues like LYS623, THR670, and ASP810 within a kinase protein target. amazonaws.com This predictive capability is crucial for understanding the mechanism of action at a molecular level.

A key output of molecular docking is the binding affinity, a score that estimates the strength of the ligand-protein interaction, typically expressed in kcal/mol. researchgate.net A more negative value indicates a stronger and more stable binding. This quantitative measure is used to rank potential drug candidates and compare their efficacy against standard drugs. researchgate.net

While specific binding affinity values for the parent this compound are context-dependent on the protein target, studies on its derivatives showcase the application of this method. For example, derivatives have been docked against various protein targets implicated in different diseases, yielding a range of binding affinities that help in identifying the most promising compounds for further development. scispace.comscilit.comlookchem.com

| Derivative/Related Compound | Protein Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Naphthalene-sulfonic acid derivative | Cyclooxygenase (COX) Enzyme | -9.57 | scispace.comscilit.com |

| Imidazole derivative of 2-aminobenzothiazole (B30445) | 1BDD protein | -3.4 | researchgate.net |

| Thiazolidin-4-one derivative | C-KIT Tyrosine kinase (1T46) | -11.1 | amazonaws.com |

Ligand-Protein Interaction Prediction

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. royalsocietypublishing.org For this compound and its derivatives, DFT calculations have been employed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to elucidate a range of molecular properties. researchgate.netcolab.wsresearchgate.net

DFT is used to analyze the electronic properties of a molecule through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). royalsocietypublishing.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and photo-activity. researchgate.netroyalsocietypublishing.org A smaller HOMO-LUMO gap suggests higher reactivity. royalsocietypublishing.org

| Parameter | Energy (eV) |

|---|---|

| E-HOMO | -5.90 |

| E-LUMO | -2.17 |

| Energy Gap (ΔE) | 3.73 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netnih.gov Generated from DFT calculations, MEP maps use a color scale to indicate electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.govacs.org

For this compound and its derivatives, MEP analysis helps to identify reactive sites, predict intermolecular interactions, and understand the molecule's biological recognition processes, such as hydrogen bonding. researchgate.netresearchgate.netnih.gov

From the HOMO and LUMO energies obtained through DFT, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. researchgate.netroyalsocietypublishing.org These global reactivity parameters provide a theoretical basis for understanding a compound's behavior in chemical reactions. royalsocietypublishing.org

Key descriptors include:

Ionization Potential (IP) : The energy required to remove an electron (approximated as -EHOMO). researchgate.net

Electron Affinity (EA) : The energy released when an electron is added (approximated as -ELUMO). researchgate.net

Electronegativity (χ) : The power of an atom to attract electrons to itself.

Chemical Potential (µ) : The negative of electronegativity. royalsocietypublishing.org

Chemical Hardness (η) : Measures the resistance of a molecule to charge transfer. researchgate.netroyalsocietypublishing.org

Global Softness (S) : The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. researchgate.netroyalsocietypublishing.org

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (IP) | 5.90 |

| Electron Affinity (EA) | 2.17 |

| Electronegativity (χ) | 4.035 |

| Chemical Potential (µ) | -4.035 |

| Chemical Hardness (η) | 1.865 |

| Global Softness (S) | 0.536 |

| Electrophilicity Index (ω) | 4.366 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. acs.orgustc.edu.cn This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor (electrophile). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive and less stable. irjweb.comresearchgate.net

Theoretical studies on this compound and its derivatives have been conducted to understand these properties. researchgate.netrsc.org For instance, density functional theory (DFT) calculations have been employed to explore the optimized geometry, molecular electrostatic potential (MEP), and FMO energies of Schiff base ligands derived from this compound. nih.gov These computational analyses help in estimating global reactivity parameters, which signify the bioactive nature of the ligands. nih.gov While specific HOMO-LUMO values for the parent compound this compound are detailed in specialized studies, data for its derivatives illustrate the application of FMO analysis. rsc.orgacs.org

Table 1: Global Reactivity Descriptors for a Schiff Base Ligand Derived from this compound This table presents calculated values for a representative Schiff base ligand (Z2) synthesized from this compound and 5-chloroisatin (B99725), as an example of FMO analysis application.

| Parameter | Description | Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.99 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.31 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.68 |

| Ionization Potential (I) | -EHOMO | 5.99 |

| Electron Affinity (A) | -ELUMO | 2.31 |

| Hardness (η) | (I - A) / 2 | 1.84 |

| Softness (S) | 1 / (2η) | 0.27 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

Data sourced from computational studies on this compound derivatives. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes, stability, and interaction dynamics of a compound within a simulated environment, such as in solution or bound to a biological target. dntb.gov.ua

For this compound and its analogues, MD simulations have been utilized as part of broader computational workflows to assess their potential biological activities. researchgate.net In one study, this compound was subjected to MD simulations, alongside docking and MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, to evaluate its binding affinity towards oncoviral proteins. researchgate.net Such simulations are crucial for understanding the stability of the ligand-protein complex, providing insights into the strength and nature of the interactions at an atomic level. researchgate.net

MD simulations complement other computational methods by offering a dynamic perspective, which is essential for predicting how a molecule will behave in a biological system. dntb.gov.ua These studies help in refining the understanding of structure-activity relationships for benzothiazole derivatives. ucl.ac.be

Table 2: Applications of Molecular Dynamics (MD) Simulations for this compound and Related Compounds

| Application Area | Purpose of Simulation | Investigated System | Reference |

| Oncology Research | To assess binding affinity and stability of the compound-protein complex. | This compound with oncoviral proteins (EBNA1, HPV16 E6, HPV18 E6). | researchgate.net |

| Drug Design | To understand the dynamic behavior and interactions of ligands with their biological targets. | Derivatives of 2-aminobenzothiazole. | dntb.gov.uaucl.ac.be |

Advanced Analytical Techniques and Spectroscopic Characterization

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental in confirming the identity and structural features of 2-Amino-6-ethoxybenzothiazole by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Structural Elucidation